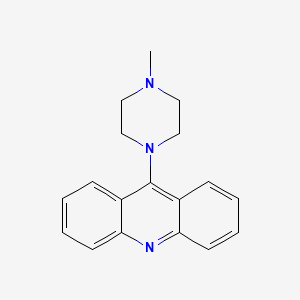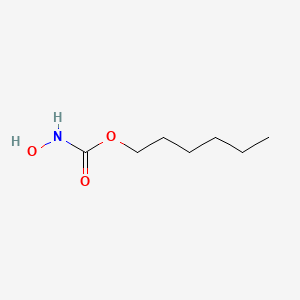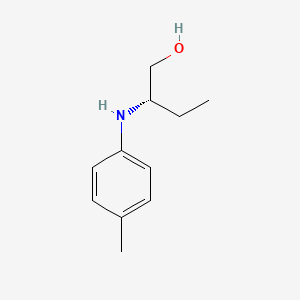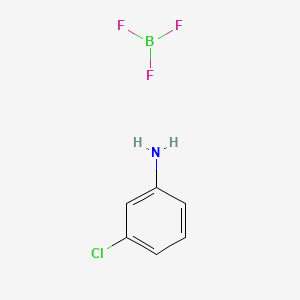
Boron, (3-chlorobenzenamine-kappaN)trifluoro-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloroaniline; trifluoroborane: is a compound that combines the properties of 3-chloroaniline and trifluoroborane 3-chloroaniline is an aromatic amine with a chlorine atom attached to the benzene ring, while trifluoroborane is a boron compound with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-chloroaniline: can be synthesized through the reduction of 3-chloronitrobenzene using hydrogenation processes.
Trifluoroborane: can be prepared by reacting boron trifluoride with a suitable reducing agent, such as lithium aluminum hydride, under controlled conditions.
Industrial Production Methods:
3-chloroaniline: is industrially produced by the catalytic hydrogenation of 3-chloronitrobenzene.
Trifluoroborane: is produced by the reaction of boron trifluoride with reducing agents in large-scale chemical reactors.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of 3-chloroaniline can lead to the formation of 3-chlorocyclohexylamine.
Substitution: 3-chloroaniline can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinones and nitroso compounds.
Reduction: 3-chlorocyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Biology:
Bioremediation: 3-chloroaniline is used in bioremediation processes to degrade environmental pollutants.
Medicine:
Industry:
Dyes and Pigments: 3-chloroaniline is used in the production of azo dyes and pigments.
Agrochemicals: It is used in the synthesis of herbicides and insecticides.
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dichloroaniline: Similar to 3-chloroaniline but with two chlorine atoms on the benzene ring.
Fluoroaniline: Aniline with fluorine substituents instead of chlorine.
Uniqueness:
Properties
CAS No. |
23453-39-6 |
|---|---|
Molecular Formula |
C6H6BClF3N |
Molecular Weight |
195.38 g/mol |
IUPAC Name |
3-chloroaniline;trifluoroborane |
InChI |
InChI=1S/C6H6ClN.BF3/c7-5-2-1-3-6(8)4-5;2-1(3)4/h1-4H,8H2; |
InChI Key |
CNIMITAIGXQQGX-UHFFFAOYSA-N |
Canonical SMILES |
B(F)(F)F.C1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)
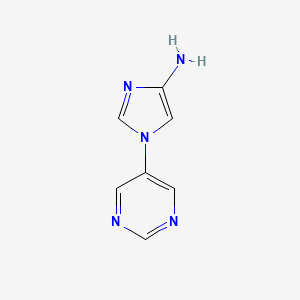

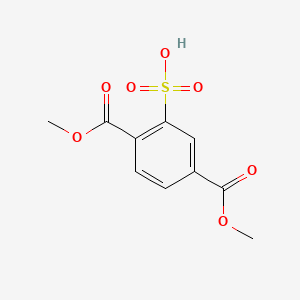
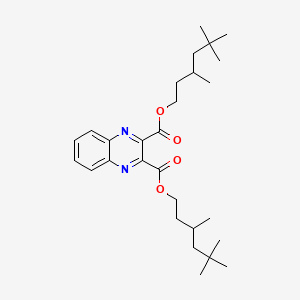
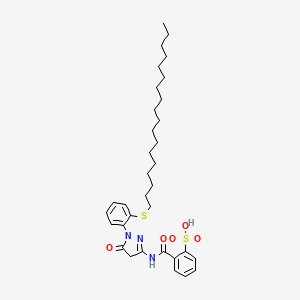
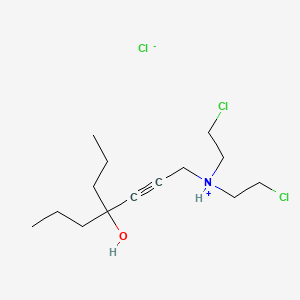
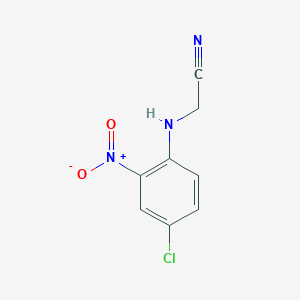
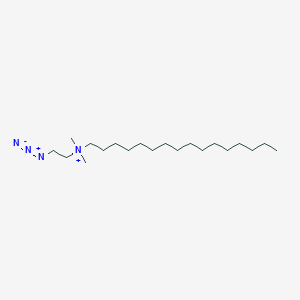
![3-[[4-[[4-[(7-Amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13753613.png)
![8-Hydroxy-6-oxaspiro[3.4]octan-7-one](/img/structure/B13753619.png)
